molecular formula C17H25N3O2 B13682924 tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate

tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13682924
M. Wt: 303.4 g/mol
InChI Key: ZFHSHDFKRSXOOB-UHFFFAOYSA-N
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Description

tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate: is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

The synthesis of tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

Chemical Reactions Analysis

tert-Butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism by which tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate exerts its effects is primarily through its interaction with specific molecular targets. The spiro linkage allows for a unique three-dimensional structure that can fit into enzyme active sites or receptor binding pockets, modulating their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds include:

The uniqueness of tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3’-pyrrolidine]-1’-carboxylate lies in its spiro structure, which imparts distinct chemical and physical properties, making it valuable for specific applications in various scientific fields.

Properties

Molecular Formula

C17H25N3O2

Molecular Weight

303.4 g/mol

IUPAC Name

tert-butyl 7-methylspiro[3,4-dihydro-1H-1,8-naphthyridine-2,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C17H25N3O2/c1-12-5-6-13-7-8-17(19-14(13)18-12)9-10-20(11-17)15(21)22-16(2,3)4/h5-6H,7-11H2,1-4H3,(H,18,19)

InChI Key

ZFHSHDFKRSXOOB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC3(N2)CCN(C3)C(=O)OC(C)(C)C)C=C1

Origin of Product

United States

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